N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide
Overview
Description
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide is an organic compound that features a complex structure with multiple functional groups, including a sulfonamide, a nitro group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzyl-4-aminobenzenesulfonamide.
Nitration: The nitration of 3-methylbenzoic acid is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Amide Bond Formation: The final step involves coupling the sulfonamide intermediate with the nitrated benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group under catalytic hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Catalytic Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas for reduction reactions.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: Formation of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-methyl-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-methyl-4-nitrobenzoic acid and N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amine.
Scientific Research Applications
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory or infectious diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, especially those containing sulfonamide or nitro functionalities.
Material Science: It may be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through binding interactions facilitated by its functional groups. The sulfonamide group, for instance, can mimic the structure of natural substrates or inhibitors, allowing the compound to interfere with biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-methyl-4-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-methylbenzoic acid: A hydrolyzed form with a carboxylic acid group.
Uniqueness
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-methyl-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-16-14-18(8-13-21(16)25(27)28)22(26)23-19-9-11-20(12-10-19)31(29,30)24(2)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWBKPRRYCBRES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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